Km Comparison: Substrate IV vs. Substrate VII
HIV Protease Substrate IV exhibits a lower Km (15 µM) compared to HIV Protease Substrate VII (Km = 25 µM) when assayed with HIV-1 protease [1][2]. The lower Km of Substrate IV indicates higher apparent binding affinity for the HIV-1 protease active site, enabling assay operation at lower substrate concentrations and potentially reducing background signal in high-throughput screening formats.
vs. 25 µM (Substrate VII)
| Evidence Dimension | Michaelis-Menten constant (Km) for HIV-1 protease |
|---|---|
| Target Compound Data | Km = 15 µM |
| Comparator Or Baseline | HIV Protease Substrate VII (Km = 25 µM, kcat = 15 s⁻¹; Sequence: H-Lys-Ala-Arg-Val-Tyr-p-nitro-Phe-Glu-Ala-Nle-NH₂) |
| Quantified Difference | Substrate IV Km is 40% lower (15 µM vs. 25 µM) |
| Conditions | In vitro chromogenic assay with HIV-1 protease; pH and temperature conditions not uniformly specified across vendor-reported datasets |
Why This Matters
Lower Km enables reduced substrate consumption per assay and potentially improved signal-to-background ratios at fixed substrate concentrations.
- [1] GlpBio. HIV Protease Substrate IV Product Page. Catalog GA22601. Kinetic parameters: vmax 0.88 µM sec⁻¹ µg⁻¹, Km 15 µM, kcat 4.9 sec⁻¹. View Source
- [2] Cellmano. HIV Protease Substrate VII Product Page. Catalog H-1228. CAS 128340-45-4. Sequence: H-Lys-Ala-Arg-Val-Tyr-p-nitro-Phe-Glu-Ala-Nle-NH₂. Km = 25 µM, kcat = 15 s⁻¹. View Source
